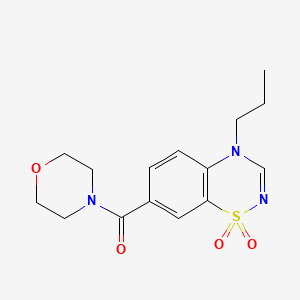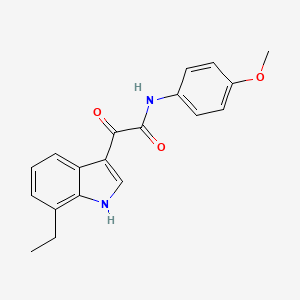
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC is a triazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. This compound has also been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.
In animal models, this compound has been shown to exhibit anti-tumor activity and reduce tumor growth. This compound has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
実験室実験の利点と制限
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and is commercially available. This compound has also been shown to exhibit potent biological activities, making it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of research is to investigate the mechanism of action of this compound in more detail. This could involve using techniques such as proteomics and metabolomics to identify the targets of this compound.
Another area of research is to investigate the potential therapeutic applications of this compound. This could involve testing this compound in animal models of various diseases, including cancer, inflammatory diseases, and viral infections. If the results are promising, this compound could be further developed as a potential therapeutic agent for these diseases.
Conclusion:
In conclusion, this compound is a promising compound that exhibits various biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves a reaction between 4-bromoaniline and phenyl isocyanate, followed by the addition of an azide compound and subsequent reduction. The resulting product is then subjected to a cyclization reaction to form the triazole ring. The final step involves the addition of a carboxamide group to the triazole ring. The overall yield of the synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
5-amino-N-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of tumor cells in animal models.
In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and antiviral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been shown to exhibit antiviral activity against the influenza virus.
特性
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-10-6-8-11(9-7-10)18-15(22)13-14(17)21(20-19-13)12-4-2-1-3-5-12/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBYZJYPWSLZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)


![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)